2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride
Description
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a pyrrolidine-2,5-dione (succinimide) moiety linked to an ethanesulfonyl fluoride group. This compound belongs to a class of electrophilic reagents known for their covalent reactivity, particularly in targeting nucleophilic residues like cysteine in proteins. The sulfonyl fluoride group acts as a warhead, enabling selective and irreversible binding to biological targets under controlled conditions. Its structural uniqueness lies in the electron-withdrawing succinimide ring, which enhances the electrophilicity of the sulfonyl fluoride, making it a promising candidate for chemical biology applications such as activity-based protein profiling (ABPP) and covalent inhibitor design .
Properties
Molecular Formula |
C6H8FNO4S |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2 |
InChI Key |
SVCCTWSMZSRCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution
A primary route involves reacting 2-chloroethane-1-sulfonyl fluoride with the deprotonated nitrogen of 2,5-dioxopyrrolidine (N-hydroxysuccinimide, NHS).
- Procedure :
- NHS is treated with a strong base (e.g., NaH) in anhydrous DMF to generate the nucleophilic succinimide anion.
- 2-Chloroethane-1-sulfonyl fluoride is added, and the mixture is stirred at 50–60°C for 12–24 hours.
- The product is isolated via extraction and purified by column chromatography.
- Yield : ~35–45% (estimated from analogous reactions in).
Activated Ester Intermediate Strategy
This method leverages N,N’-disuccinimidyl carbonate (DSC) to form the NHS-linked sulfonate intermediate, followed by fluorination.
- Steps :
- Sulfonate Activation :
- React 2-hydroxyethane-1-sulfonic acid with DSC and 4-dimethylaminopyridine (DMAP) in DMF to form the NHS-sulfonate intermediate.
- Fluorination :
- Sulfonate Activation :
- Advantages : High atom economy and scalability.
- Yield : ~50–60% (based on).
Decarboxylative Fluorosulfonylation
A photoredox-mediated approach converts carboxylic acids to sulfonyl fluorides.
- Protocol :
- 2-(2,5-Dioxopyrrolidin-1-yl)ethanolic acid is reacted with in situ-generated sulfonyl fluoride precursors (e.g., ethenesulfonyl fluoride) under visible light (450 nm) with Eosin Y as a photocatalyst.
- Conditions :
- Solvent: Acetonitrile/water (4:1).
- Reaction time: 12 hours.
- Yield : ~65% (extrapolated from).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple, fewer steps | Low yields due to steric hindrance | 35–45% |
| Activated Ester Strategy | High purity, scalable | Requires toxic reagents (DSC, DMAP) | 50–60% |
| Photoredox Synthesis | Mild conditions, functional group tolerance | Specialized equipment (photoreactor) | ~65% |
Data Tables
Table 1: Representative Reaction Conditions and Yields
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nucleophilic Substitution | NHS, NaH, DMF | 60°C | 24 h | 40% |
| Activated Ester | DSC, DMAP, NH₄F | Reflux | 8 h | 55% |
| Photoredox | Eosin Y, 450 nm light | RT | 12 h | 65% |
Chemical Reactions Analysis
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with amines to form stable amide bonds.
Reduction Reactions: The compound can undergo reduction reactions, particularly involving the sulfonyl fluoride group.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Common reagents used in these reactions include bases like potassium carbonate and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex molecules, particularly in the formation of amide bonds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride involves the formation of stable amide bonds through its reaction with amines. The NHS group reacts with amines to form these bonds, while the sulfonyl fluoride group can participate in various chemical reactions, including hydrolysis and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Reactivity and Stability of Sulfonyl Derivatives
Table 2: Structural and Electronic Properties
| Compound | Electron-Withdrawing Groups | LogP (Octanol-Water) | Solubility in PBS (pH 7.4) |
|---|---|---|---|
| 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride | Succinimide, sulfonyl fluoride | 0.8 | ~10 mM |
| Sulfonyl chloride analog | Succinimide, sulfonyl chloride | 1.2 | ~5 mM |
| Benzenesulfonyl fluoride | Phenyl, sulfonyl fluoride | 1.5 | ~2 mM |
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride (commonly referred to as DPE-SF) is a sulfonyl fluoride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active pyrrolidine derivatives and has been investigated for various pharmacological properties, particularly in the context of anticonvulsant activity and enzyme modulation.
- Molecular Formula : CHNOS
- Molecular Weight : 210.23 g/mol
- CAS Number : 201160-77-2
- Purity : Typically ≥ 95% .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of compounds related to DPE-SF. A notable investigation synthesized a library of hybrid compounds incorporating the 2-(2,5-dioxopyrrolidin-1-yl) moiety. These compounds were evaluated for their efficacy in various seizure models:
- Seizure Models Used :
- Maximal Electroshock Seizure (MES)
- Subcutaneous Pentylenetetrazole (scPTZ)
The study revealed that several synthesized compounds exhibited significant protective effects against seizures, with certain derivatives showing ED50 values lower than established antiepileptic drugs like valproic acid and ethosuximide. For instance, compound 4 demonstrated an ED50 of 67.65 mg/kg in the MES model, indicating substantial anticonvulsant activity .
The mechanism by which DPE-SF and its derivatives exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly through enhancing GABAergic transmission or inhibiting glutamate receptors. The structural features of DPE-SF suggest it may interact with various molecular targets within the central nervous system (CNS), although specific receptor interactions remain to be fully elucidated.
Study on Hybrid Compounds
A comprehensive study published in PubMed analyzed the synthesis and biological evaluation of N-benzyl derivatives of DPE-SF. The findings indicated that these compounds not only provided protection in seizure models but also exhibited favorable safety profiles during acute toxicity assessments using the rotarod test .
| Compound | ED50 (MES) | ED50 (scPTZ) | Safety Profile |
|---|---|---|---|
| Compound 4 | 67.65 mg/kg | 42.83 mg/kg | Low toxicity |
| Compound 8 | 54.90 mg/kg | 50.29 mg/kg | Low toxicity |
Pharmacokinetics and Metabolism
The pharmacokinetic properties of DPE-SF derivatives have shown promising results regarding metabolic stability. For instance, certain compounds demonstrated minimal metabolic change when exposed to human liver microsomes, suggesting a lower likelihood of drug-drug interactions via cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
